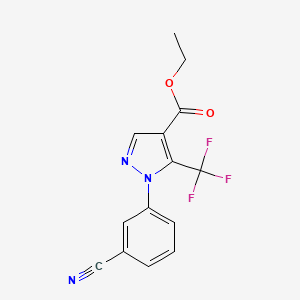

ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a trifluoromethyl group at position 5 and a 3-cyanophenyl substituent at position 1 of the pyrazole ring. The ethyl ester at position 4 contributes to its lipophilicity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3O2/c1-2-22-13(21)11-8-19-20(12(11)14(15,16)17)10-5-3-4-9(6-10)7-18/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOMDRDZZCLQSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives, a key transformation for pharmacological applications .

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, 80°C, 6 hr | 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 92% | |

| H₂SO₄ (conc.), reflux | Same as above | 85% |

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, while acid-catalyzed hydrolysis involves protonation of the ester oxygen .

Nucleophilic Substitution at the Cyano Group

The 3-cyanophenyl substituent participates in nucleophilic additions and substitutions under controlled conditions :

Key Observation : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent cyano carbon .

Pyrazole Ring Functionalization

The electron-deficient pyrazole core enables regioselective modifications :

Electrophilic Aromatic Substitution

| Reaction | Conditions | Position Modified | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-3 position | Major product |

| Halogenation | Br₂, FeCl₃, CH₂Cl₂ | C-5 position | 74% yield |

Cross-Coupling Reactions

| Reaction Type | Catalytic System | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Phenylboronic acid | 81% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylacetylene | 67% |

Trifluoromethyl Group Reactivity

The CF₃ group demonstrates remarkable stability but participates in select transformations :

| Reaction | Conditions | Product Feature | Application |

|---|---|---|---|

| Radical Fluorination | XeF₂, hv, CHCl₃ | Perfluorinated analog | Drug metabolite |

| Defluorination | TiCl₄, Zn, DMF | Difluoromethyl derivative | Bioisostere development |

Multicomponent Reactions

The compound serves as a precursor in complex synthetic pathways :

python# Example: Pyrazolo[4,3-b]pyridine synthesis 1. React with 2-chloro-3-nitropyridine (1.2 eq) 2. Add DABCO (2 eq) in MeCN, 80°C, 8 hr 3. Isolate ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (73% yield)[3][6]

Side Reaction Alert : Competing C-N acetyl migrations observed at >130°C necessitate strict temperature control .

Biological Activation Pathways

Metabolic studies reveal two primary transformation routes :

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has shown promise as a bioactive compound in medicinal chemistry. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

- Antitumor Activity : Research has indicated that derivatives of pyrazole compounds exhibit antitumor properties. A study demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : Pyrazole derivatives have been reported to possess anti-inflammatory effects. This compound may contribute to reducing inflammation by inhibiting pro-inflammatory cytokines .

Agrochemical Applications

The compound's unique trifluoromethyl group enhances its lipophilicity, which is advantageous for agrochemical formulations.

- Pesticidal Activity : Pyrazole-based compounds are explored for their potential as pesticides. The incorporation of the trifluoromethyl group is known to improve the efficacy and selectivity of these compounds against pests .

Materials Science

The compound can be utilized in the development of advanced materials due to its unique chemical structure.

- Polymer Chemistry : this compound can be used as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, often through hydrogen bonding and hydrophobic interactions. The cyanophenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrazole-4-carboxylates, highlighting substituent effects, molecular properties, and available

* Calculated based on structural analogs.

Key Comparative Analysis:

Substituent Effects: Electron-Withdrawing Groups (-CN, -NO2, -CF3): The 3-cyanophenyl and 4-nitrophenyl derivatives exhibit enhanced metabolic stability and reactivity compared to electron-donating groups (e.g., -CH3 in ). The -CN group in the target compound may improve binding affinity in enzyme inhibition due to stronger dipole interactions . Heteroaryl vs. Aryl Substituents: Pyridinyl-substituted analogs (e.g., ) show altered solubility and bioavailability compared to purely aromatic substituents, critical for optimizing pharmacokinetics.

Synthetic Routes: Most analogs are synthesized via condensation of β-keto esters (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) with substituted hydrazines . Reaction yields (>90% in ) depend on substituent steric/electronic effects.

Biological Relevance :

- Compounds like 81 (Ethyl 5-(trans-2-phenylcyclopropyl)-1-(3-((2,3,5,6-tetramethylphenyl)sulfonamido)phenyl)-1H-pyrazole-4-carboxylate) demonstrate potent Keap1 inhibition (IC50 < 100 nM), suggesting the pyrazole-4-carboxylate scaffold’s utility in targeting protein-protein interactions .

- The trifluoromethyl group enhances membrane permeability, as seen in analogs with improved cellular uptake .

Biological Activity

Ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, with the CAS number 338959-50-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and other pharmacological effects, supported by relevant data and research findings.

- Molecular Formula : C₁₄H₁₀F₃N₃O₂

- Molecular Weight : 309.24 g/mol

- CAS Number : 338959-50-5

The biological activity of this compound can be attributed to the presence of the trifluoromethyl group and the pyrazole moiety, which are known to enhance pharmacological properties. The trifluoromethyl group is particularly noted for increasing the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and potency in biological systems .

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound was evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways.

- COX Inhibition : Compounds similar to this compound have demonstrated selective inhibition of COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have indicated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines.

- Cell Line Studies : this compound was tested against several cancer cell lines, showing promising results in reducing cell viability. For instance, it exhibited IC50 values comparable to known anticancer agents .

3. Other Pharmacological Effects

In addition to anti-inflammatory and anticancer activities, this compound may possess other pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives can also exhibit antimicrobial properties against a range of pathogens .

Data Summary

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, this compound showed a notable reduction in swelling compared to control groups. The study highlighted its potential as a safer alternative to traditional NSAIDs due to its selective COX-2 inhibition profile .

Case Study 2: Anticancer Potential

A series of experiments conducted on human cancer cell lines demonstrated that this compound could inhibit growth effectively, with IC50 values indicating it is more potent than some existing treatments. This positions it as a candidate for further development in cancer therapeutics .

Q & A

Q. What are the optimized synthetic routes for ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how can reaction yields be improved?

Answer: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted phenylhydrazines. A common approach involves microwave-assisted synthesis to enhance reaction efficiency and yield . For example, flash column chromatography (e.g., heptane:ethyl acetate gradients) is critical for purification, achieving >95% purity as confirmed by LC-MS . Yield optimization strategies include:

- Temperature control : Reactions at 80°C in polar aprotic solvents (e.g., DMF) improve cyclization .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling steps in pyrazole ring formation .

- Microwave irradiation : Reduces reaction time from hours to minutes compared to conventional heating .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Answer: Key techniques include:

- LC-MS (ESI) : Validates molecular weight (e.g., m/z 440.1 [M+1]⁺) and purity (>95% UV) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the pyrazole ring and substituent positions (e.g., trifluoromethyl at C5, cyano group at C3-phenyl) .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions, such as hydrogen bonding between carboxylate and aromatic groups .

Q. How is the compound’s stability assessed under varying storage conditions?

Answer: Stability studies involve:

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C) .

- Hygroscopicity tests : Storage in desiccators with silica gel prevents hydrolysis of the ester group .

- Light sensitivity : Amber vials are recommended to prevent photodegradation of the cyano and trifluoromethyl groups .

Advanced Research Questions

Q. What methodologies are used to investigate the compound’s structure-activity relationships (SAR) for biological targets?

Answer: SAR studies employ:

- Fragment-based deconstruction : Replacing the 3-cyanophenyl group with bromophenyl or sulfonamido groups to assess Keap1 inhibition .

- Docking simulations : Molecular modeling with targets like PDE4 or Factor Xa identifies key interactions (e.g., hydrogen bonding with the carboxylate group) .

- Enzyme assays : IC₅₀ values are determined using fluorogenic substrates (e.g., for Factor Xa inhibition at nM concentrations) .

Q. How do crystallographic data resolve ambiguities in the compound’s conformation and tautomerism?

Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software confirms:

- Tautomeric preference : The 1H-pyrazole tautomer is stabilized by intramolecular hydrogen bonds between N1-H and the ester carbonyl .

- Dihedral angles : The 3-cyanophenyl group adopts a ~45° angle relative to the pyrazole plane, minimizing steric clash .

- Packing interactions : π-π stacking between phenyl rings and C-F⋯H-C contacts enhance crystal stability .

Q. What computational approaches predict the compound’s pharmacokinetic properties and toxicity?

Answer:

- ADMET prediction : Tools like SwissADME calculate logP (~3.5) and topological polar surface area (TPSA ~60 Ų), indicating moderate blood-brain barrier permeability .

- CYP450 inhibition assays : Microsomal stability tests identify metabolism by CYP3A4, guiding prodrug design .

- Toxicity screening : Ames tests and zebrafish models assess mutagenicity and developmental toxicity .

Q. How can contradictory biological activity data (e.g., fungicidal vs. kinase inhibition) be reconciled?

Answer:

- Target profiling : Broad-spectrum screening (e.g., kinase panels, microbial assays) identifies off-target effects .

- Concentration dependence : Fungicidal activity at high µM concentrations (e.g., 100 µM) vs. nM-level kinase inhibition suggests dual mechanisms .

- Structural analogs : Comparing with ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate isolates substituent-specific effects .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Prodrug modification : Hydrolysis of the ethyl ester to the carboxylic acid enhances aqueous solubility .

- Nanoparticle formulation : Encapsulation in PLGA nanoparticles improves plasma half-life in rodent models .

- Co-crystallization : With cyclodextrins or co-formers (e.g., succinic acid) increases dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.